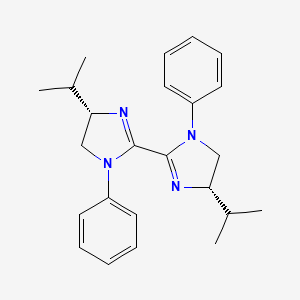
(4S,4'S)-4,4'-Diisopropyl-1,1'-diphenyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,4'S)-4,4'-Diisopropyl-1,1'-diphenyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a useful research compound. Its molecular formula is C24H30N4 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(4S,4'S)-4,4'-Diisopropyl-1,1'-diphenyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The molecular formula of this compound is C24H30N4 with a molecular weight of 402.53 g/mol. Its structure features two imidazole rings and is characterized by specific stereochemistry that influences its biological activity. The synthesis typically involves multi-step organic reactions where isopropyl groups are introduced to the imidazole units through coupling reactions using reagents like isopropyl bromide and phenylboronic acid .
The biological activity of this compound is primarily mediated through its interactions with various biological macromolecules. It may act on specific enzymes or receptors leading to modulation of their activity. The unique substitution pattern and stereochemistry allow for selective binding to targets within cells .
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies showed that certain derivatives have potent activity against Gram-negative bacteria such as E. coli and K. pneumoniae. The Minimum Inhibitory Concentration (MIC) values were significantly reduced when used in combination with other antibiotics like rifampicin .
| Bacterial Strain | MIC (μg/mL) Alone | MIC (μg/mL) Combined | FICI |
|---|---|---|---|
| E. coli ATCC 25922 | 16 | 1 | 0.125 |
| K. pneumoniae ATCC 13883 | >128 | 2 | ≤0.039 |
These findings indicate a synergistic effect when combined with existing antibiotics .
Cytotoxicity Studies
In addition to antimicrobial activity, the compound has been assessed for cytotoxic effects on various cell lines. Some derivatives showed cytotoxicity against fungal strains such as Candida albicans, indicating potential applications in antifungal therapies .
Case Studies
A notable case study involved the evaluation of the compound's ability to disrupt bacterial cell membranes at low concentrations without significant hemolytic activity in mammalian cells. This suggests a selective mechanism of action that could be exploited in drug development .
Propiedades
IUPAC Name |
(4S)-1-phenyl-2-[(4S)-1-phenyl-4-propan-2-yl-4,5-dihydroimidazol-2-yl]-4-propan-2-yl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4/c1-17(2)21-15-27(19-11-7-5-8-12-19)23(25-21)24-26-22(18(3)4)16-28(24)20-13-9-6-10-14-20/h5-14,17-18,21-22H,15-16H2,1-4H3/t21-,22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMGENOMYNQMIE-FGZHOGPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(C(=N1)C2=NC(CN2C3=CC=CC=C3)C(C)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(C(=N1)C2=N[C@H](CN2C3=CC=CC=C3)C(C)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














